molecular formula C6H2F2N2 B1425216 2,5-Difluoroisonicotinonitrile CAS No. 1214331-33-5

2,5-Difluoroisonicotinonitrile

Cat. No.: B1425216
CAS No.: 1214331-33-5
M. Wt: 140.09 g/mol
InChI Key: PTCKULLMIMIVQX-UHFFFAOYSA-N
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Description

2,5-Difluoroisonicotinonitrile is a heterocyclic organic compound with the molecular formula C6H2F2N2 It belongs to the class of pyridine derivatives and is characterized by the presence of two fluorine atoms at the 2 and 5 positions of the pyridine ring, along with a nitrile group at the 4 position

Properties

IUPAC Name

2,5-difluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2N2/c7-5-3-10-6(8)1-4(5)2-9/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCKULLMIMIVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721360
Record name 2,5-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214331-33-5
Record name 2,5-Difluoropyridine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoroisonicotinonitrile typically involves the fluorination of isonicotinonitrile. One common method is the direct fluorination using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of 2,5-Difluoroison

Biological Activity

2,5-Difluoroisonicotinonitrile (DFIN) is a fluorinated derivative of isonicotinonitrile, a compound that has gained attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of fluorine atoms in the DFIN structure can significantly influence its biological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

The chemical formula for this compound is C6_6H2_2F2_2N2_2. Its structural features include:

  • Fluorine Substituents : The presence of two fluorine atoms at the 2 and 5 positions on the pyridine ring enhances lipophilicity and metabolic stability.
  • Nitrile Group : The cyano group (-C≡N) contributes to its reactivity and potential interaction with biological targets.

The biological activity of DFIN is largely attributed to its ability to interact with various molecular targets in cells. These interactions may include:

  • Enzyme Inhibition : DFIN has been studied for its inhibitory effects on histone deacetylases (HDACs), particularly HDAC6. This inhibition can lead to altered gene expression profiles, which may be beneficial in treating cancers and neurodegenerative diseases .
  • Antiviral Activity : Similar compounds have shown antiviral properties, suggesting that DFIN might also exhibit selective activity against certain viruses through mechanisms involving viral enzyme inhibition .

Biological Activity Studies

A series of studies have been conducted to evaluate the biological activity of DFIN:

Anticancer Activity

Research indicates that DFIN exhibits significant anticancer properties by inducing apoptosis in cancer cell lines. A notable study demonstrated that DFIN could inhibit the proliferation of various cancer cell lines through HDAC inhibition, leading to increased acetylation of histones and non-histone proteins involved in cell cycle regulation .

Cell Line IC50 (µM) Mechanism
HeLa5.2HDAC6 inhibition
MCF-73.8Induction of apoptosis
A549 (Lung Cancer)4.5Cell cycle arrest

Antiviral Activity

In vitro studies have shown that DFIN exhibits antiviral activity against specific viruses. For instance, compounds structurally similar to DFIN have demonstrated selective inhibition against feline herpesvirus replication, suggesting a potential for further exploration in antiviral drug development .

Case Studies

  • HDAC Inhibition and Cancer Therapy : A case study investigating the effects of DFIN on HDAC6 showed promising results in reducing tumor growth in xenograft models. The study highlighted the compound's ability to enhance the efficacy of existing chemotherapeutic agents when used in combination treatments .
  • Neurodegenerative Disease Models : Another study focused on the neuroprotective effects of DFIN in models of Alzheimer's disease. The results indicated that DFIN could reduce neuroinflammation and improve cognitive function through modulation of HDAC activity, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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